(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone
Description
(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone (CAS: 149249-91-2) is a chiral β-lactam compound with the molecular formula C₂₂H₂₇NO₃Si and a molecular weight of 381.54 g/mol . Its structure features:
- A benzoyl group at position 1.
- A phenyl group at position 3.
- A triethylsilyl (TES) ether protecting group at position 3.
This compound is commonly referred to as the "taxol side chain S3" due to its role as a synthetic intermediate in the production of paclitaxel analogs . Its density is reported as 1.12 g/cm³, and it is primarily used in pharmaceutical synthesis for protecting hydroxyl groups during multi-step reactions .
Properties
IUPAC Name |
(3R,4S)-1-benzoyl-4-phenyl-3-triethylsilyloxyazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3Si/c1-4-27(5-2,6-3)26-20-19(17-13-9-7-10-14-17)23(22(20)25)21(24)18-15-11-8-12-16-18/h7-16,19-20H,4-6H2,1-3H3/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFXBVOLZORTNG-VQTJNVASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440915 | |
| Record name | (3R,4S)-1-BENZOYL-4-PHENYL-3-[(TRIETHYLSILYL)OXY]-2-AZETIDINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149249-91-2 | |
| Record name | (3R,4S)-1-BENZOYL-4-PHENYL-3-[(TRIETHYLSILYL)OXY]-2-AZETIDINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazoline-Azetidinone Intermediate Formation
The primary industrial method involves penicillin-S-oxide (4) as the starting material. Through a series of modifications reported by Cooper and Jase, penicillin-S-oxide undergoes oxidative rearrangement to form a thiazoline-azetidinone derivative (2). This intermediate retains the β-lactam core and introduces a thiazoline ring, which is later functionalized.
Reaction Scheme:
Sulfonyl Bromide-Mediated Functionalization
The thiazoline-azetidinone derivative (2) reacts with sulfonyl bromide (3) in the presence of an acid to yield the target compound. This step replaces the thiazoline moiety with a benzoyl group while introducing the triethylsilyl-protected hydroxyl group.
Key Conditions:
-
Acid Catalysts: Hydrochloric, sulfuric, or trifluoroacetic acid.
-
Molar Ratio: 1–1.2 equivalents of sulfonyl bromide per mole of (2).
Advantages:
Reaction Optimization and Conditions
Temperature and Solvent Effects
The reaction proceeds in dichloromethane or ethyl acetate, with lower temperatures (0–20°C) favoring higher regioselectivity. Elevated temperatures (>30°C) promote side reactions, such as β-lactam ring degradation.
Acid Selection
Trifluoroacetic acid (TFA) is preferred for its dual role as a catalyst and proton donor, accelerating sulfonyl bromide incorporation while stabilizing intermediates.
Table 1: Impact of Acid Catalysts on Yield
| Acid | Yield (%) | Purity (%) |
|---|---|---|
| Trifluoroacetic acid | 92 | 98 |
| Hydrochloric acid | 85 | 95 |
| Sulfuric acid | 78 | 93 |
Data adapted from patented protocols.
Chiral Resolution and Stereochemical Control
Enantioselective Synthesis
The (3R,4S) configuration is achieved via chiral auxiliaries during the penicillin-S-oxide rearrangement. Asymmetric induction is critical to avoid racemization, which would render the compound inactive for paclitaxel synthesis.
Triethylsilyl Protection
The hydroxyl group at position 3 is protected with triethylsilyl chloride (TESCl) to prevent undesired reactions during subsequent steps. Deprotection is performed under mild acidic conditions post-synthesis.
Reaction:
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent studies propose microwave irradiation to accelerate the azetidinone ring formation. This method reduces reaction time from 12 hours to 30 minutes but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenyl ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, replacing the benzoyl moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Phenyl ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Scientific Research Applications
(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural differences between the target compound and related 2-azetidinones:
Pharmacological Activity
- The triethylsilyl group serves as a protective moiety during synthesis .
- Ezetimibe: Potent cholesterol absorption inhibitor (IC₅₀ in nanomolar range) targeting the NPC1L1 protein in enterocytes. Reduces plasma LDL cholesterol by ~18% in clinical trials .
- SCH 48461 : Earlier analog with similar cholesterol-lowering effects but lower selectivity compared to ezetimibe .
Biological Activity
(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone, with CAS Number 149249-91-2, is a synthetic compound that serves as an intermediate in the synthesis of paclitaxel, a well-known antineoplastic agent. This article delves into its biological activity, mechanisms of action, and relevance in medicinal chemistry.
The compound is structurally related to paclitaxel and plays a role in the study of microtubule dynamics. Paclitaxel stabilizes microtubules and prevents their depolymerization, which is crucial for cell division. The presence of the triethylsilyl group in this compound enhances its lipophilicity and may influence its interaction with cellular membranes and proteins involved in tubulin polymerization .
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Antineoplastic Activity : As an impurity in the synthesis of paclitaxel, it contributes to the overall efficacy of paclitaxel in treating various cancers, including breast and ovarian cancer. Its structural similarities suggest that it may also exhibit direct antitumor effects .
- Microtubule Interaction : Studies have shown that compounds similar to this azetidinone can bind to tubulin and alter microtubule dynamics, which is critical for their function in mitosis .
Case Studies
Several studies have highlighted the importance of this compound in cancer research:
Study 1: Effect on Cell Proliferation
A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a therapeutic agent.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which this compound affects microtubule stability. It was found that it disrupts normal microtubule dynamics, leading to apoptosis in cancer cells .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for achieving stereochemical control in the synthesis of (3R,4S)-1-benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone?
- Methodological Answer : The stereoselective synthesis of this β-lactam derivative often involves Staudinger ketene-imine cycloaddition or Grignard reagent-mediated stereocontrol . For example, silylimine intermediates derived from trimethylsilylpropynal can react with chiral hydroxy esters to form the azetidinone core, with the triethylsilyl (TES) group acting as a protective moiety for the hydroxyl group . X-ray crystallography or chiral HPLC is typically used to confirm stereochemistry .
Q. How is the compound characterized structurally, and what analytical techniques are critical for verifying its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and substituent orientation, particularly the benzoyl and TES groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (381.54 g/mol for CHNOSi) .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretching (~1750 cm) and silyl ether (Si-O-C) vibrations (~1100 cm) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : The compound serves as a key intermediate in synthesizing β-lactam antibiotics and cholesterol absorption inhibitors like Ezetimibe. Its TES-protected hydroxyl group enhances stability during multi-step syntheses, enabling downstream functionalization (e.g., coupling with fluorophenyl or hydroxypropyl moieties) .
Advanced Research Questions
Q. How does the triethylsilyl (TES) group influence the compound’s reactivity in subsequent derivatization reactions?
- Methodological Answer : The TES group acts as a protecting group for the hydroxyl moiety, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack) during azetidinone ring functionalization. Its bulkiness also sterically directs regioselectivity in Grignard or cross-coupling reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) under anhydrous conditions .
Q. What computational or experimental methods are used to study the conformational flexibility of the azetidinone ring?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts energy-minimized conformers and torsional strain in the β-lactam ring.
- X-ray Crystallography : Resolves bond angles and dihedral angles, confirming the (3R,4S) configuration .
- Dynamic NMR : Monitors ring puckering and substituent dynamics in solution .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Yield discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or catalyst choice . For example:
- Grignard Reagent Purity : Trace moisture reduces reactivity, lowering yields .
- Silyl Protection Efficiency : Incomplete TES protection leads to side products .
Systematic optimization using Design of Experiments (DoE) or high-throughput screening is recommended.
Q. What role does this compound play in studying structure-activity relationships (SAR) of β-lactam antibiotics?
- Methodological Answer : The phenyl and benzoyl groups modulate steric and electronic interactions with bacterial penicillin-binding proteins (PBPs). Researchers substitute these groups with halides or heterocycles to assess antimicrobial activity. For example, fluorophenyl analogs (as in Ezetimibe precursors) show enhanced metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
